molecular formula C7H12O2 B14643621 2-Methylene-1-butanol, acetate CAS No. 55670-09-2

2-Methylene-1-butanol, acetate

Cat. No.: B14643621
CAS No.: 55670-09-2
M. Wt: 128.17 g/mol
InChI Key: WKGRWJCXJGXZFB-UHFFFAOYSA-N
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Description

2-Methylene-1-butanol, acetate, also known as 2-Methyl-1-butyl acetate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from the reaction of 2-methyl-1-butanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylene-1-butanol, acetate can be synthesized through an esterification reaction, where 2-methyl-1-butanol reacts with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to separate the ester from other components .

Chemical Reactions Analysis

Types of Reactions

2-Methylene-1-butanol, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Methyl-1-butanol and acetic acid.

    Reduction: 2-Methyl-1-butanol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Methylene-1-butanol, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylene-1-butanol, acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1-butanol and acetic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the resulting properties, such as its pleasant fruity odor, which makes it valuable in the fragrance and flavor industry. Its reactivity and versatility in chemical reactions also distinguish it from other similar compounds .

Properties

CAS No.

55670-09-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-methylidenebutyl acetate

InChI

InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h2,4-5H2,1,3H3

InChI Key

WKGRWJCXJGXZFB-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)COC(=O)C

Origin of Product

United States

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